methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoate
Overview
Description
Methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoate is a complex organic compound featuring a pyrazole ring and a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrazole ring, known for its biological activity, and the benzoate ester, which can undergo various chemical transformations, makes this compound a versatile building block in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoate typically involves multiple steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, 1,3-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with methylhydrazine under acidic conditions .
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Coupling with Benzoic Acid Derivative: : The next step involves the coupling of the pyrazole derivative with a benzoic acid derivative. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond .
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Esterification: : The final step is the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol in the presence of an acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : Reduction of the carbonyl group in the amide linkage can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
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Substitution: : The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro groups or other electrophiles onto the aromatic ring.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoate serves as a precursor for more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The pyrazole ring is known for its biological activity, including anti-inflammatory and anticancer properties. This compound can be used in the development of new drugs targeting specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The biological activity of methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoate is primarily due to its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation . The benzoate ester can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoate: Lacks the dimethyl groups on the pyrazole ring, which may affect its biological activity and reactivity.
Methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-benzoate: Lacks the methyl group on the benzoate ring, potentially altering its chemical properties and applications.
Uniqueness
Methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-4-methylbenzoate is unique due to the presence of both the dimethylpyrazole and the methylbenzoate moieties. This combination provides a balance of hydrophilic and lipophilic properties, enhancing its versatility in various chemical and biological applications.
Properties
IUPAC Name |
methyl 3-[(1,3-dimethylpyrazole-4-carbonyl)amino]-4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9-5-6-11(15(20)21-4)7-13(9)16-14(19)12-8-18(3)17-10(12)2/h5-8H,1-4H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYYJOVSFQZESP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CN(N=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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